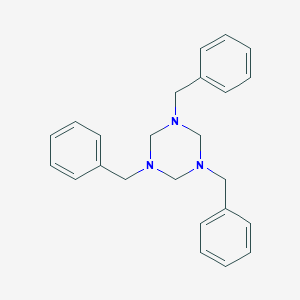

1,3,5-tribenzyl-1,3,5-triazinane

Description

The exact mass of the compound 1,3,5-Tribenzylhexahydro-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169717. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribenzyl-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3/c1-4-10-22(11-5-1)16-25-19-26(17-23-12-6-2-7-13-23)21-27(20-25)18-24-14-8-3-9-15-24/h1-15H,16-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVZIRPJPFJGFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180157 | |

| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2547-66-2 | |

| Record name | Hexahydro-1,3,5-tris(phenylmethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2547-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002547662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2547-66-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribenzylhexahydro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB44XJH3W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

Abstract

This compound, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a symmetrically substituted saturated heterocycle. It serves as a valuable synthetic intermediate and reagent in various chemical applications. Notably, it is utilized in the synthesis of phosphinic acid-based inhibitors for N-Acetylated alpha-linked acidic dipeptidase (NAALADase), which have potential therapeutic applications in neurodegenerative disorders and peripheral neuropathies[1][2]. This document provides a comprehensive technical overview of its primary synthesis pathway, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: Cyclocondensation

The principal and most direct method for synthesizing this compound is the acid- or base-catalyzed cyclocondensation reaction of three equivalents of benzylamine with three equivalents of formaldehyde. This reaction proceeds via the formation of an N-benzylmethanimine intermediate, which then undergoes cyclotrimerization to form the stable six-membered triazinane ring. The reaction is typically high-yielding and can be performed under various conditions.

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The synthesis of this compound has been reported under several conditions, leading to high yields. The key quantitative data from prominent literature examples are summarized below for comparison.

| Parameter | Method A | Method B |

| Primary Amine | N-benzylamine | Benzylamine |

| Formaldehyde Source | 37% Aqueous Solution | 37% Aqueous Solution |

| Solvent(s) | Water / Tetrahydrofuran (THF) | Toluene |

| Temperature | Ice bath, then Room Temp. | Reflux |

| Reaction Time | 24 hours | 30 minutes |

| Reported Yield | 98%[3][4] | ~94%[1] |

| Purification | Extraction & Drying | Column Chromatography |

| Reference | Gonzalez, et al. (2023)[3] | Smiths, et al.[1] |

Table 1: Comparison of Synthesis Protocols and Yields.

| Property | Value |

| Molecular Formula | C₂₄H₂₇N₃ |

| Molecular Weight | 357.49 g/mol |

| Appearance | Solid |

| Melting Point | 49-51 °C (lit.) |

| Boiling Point | 100 °C @ 0.005 mmHg (lit.) |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.45–7.25 (m, 15H), 3.76 (s, 6H), 3.52 (s, 6H)[3] |

Table 2: Physicochemical and Spectroscopic Data.

Detailed Experimental Protocols

Two detailed protocols derived from the literature are presented below.

Protocol A: Room Temperature Synthesis in Aqueous/Organic Medium

This method, adapted from Gonzalez et al. (2023), is notable for its high yield and mild reaction conditions.[3]

Materials:

-

N-benzylamine (10 mL, 89.8 mmol)

-

Distilled Water (50 mL)

-

Tetrahydrofuran (THF) (25 mL)

-

Aqueous Formaldehyde (37% w/w, 7.4 mL, 98.8 mmol)

-

Methylene Chloride (for extraction)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, magnetic stirrer, ice-water bath

Procedure:

-

Dissolve N-benzylamine (10 mL) in a mixture of distilled water (50 mL) and tetrahydrofuran (25 mL) in a round-bottom flask.

-

Place the reaction mixture in an ice-water bath to cool.

-

While stirring, slowly add the aqueous formaldehyde solution (7.4 mL) to the cooled mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

After 24 hours, evaporate the solvent under reduced pressure.

-

Extract the resulting product with methylene chloride.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the final product, this compound (Yield: 10.5 g, 98%).[3]

Protocol B: Reflux Synthesis in Toluene

This protocol, described by Smiths et al., offers a significantly faster reaction time by utilizing thermal conditions.[1]

Materials:

-

Benzylamine (0.05 mmol)

-

Toluene (40 mL)

-

Aqueous Formaldehyde (37% w/w, 4.1 mL)

-

Ethyl Acetate

-

Saturated aqueous Sodium Chloride (brine)

-

Silica Gel

-

Hexane/Ethyl Acetate (9:1)

-

125 mL Round-bottom flask, reflux condenser, oil bath

Procedure:

-

To a 125 mL round-bottom flask equipped with a reflux condenser, add the benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (4.1 mL).[1]

-

Heat the solution to reflux using an external oil bath and maintain vigorous stirring for 30 minutes.[1]

-

After the reaction is complete, evaporate the toluene under reduced pressure.[1]

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[1]

-

Evaporate the solvent in a rotary evaporator.[1]

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.[1]

Experimental Workflow Visualization

The logical flow from reaction setup to final product isolation can be visualized as follows.

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Tribenzyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tribenzyl-1,3,5-triazinane, a symmetrically substituted hexahydro-1,3,5-triazine, serves as a crucial building block in synthetic organic chemistry. Its structural scaffold is of significant interest in medicinal chemistry, particularly as a precursor for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of relevant chemical and logical workflows. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₇N₃ | [1][2] |

| Molecular Weight | 357.50 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 100 °C at 0.005 mmHg | [2] |

| Predicted XlogP | 4.9 | [4] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as benzene, toluene, and ether.[5][6] | - |

| pKa | Data not available | - |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective utilization in research. The following sections outline standardized experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of benzylamine and formaldehyde.[7]

Materials:

-

Benzylamine

-

Formaldehyde (37% solution in water)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Silica gel for column chromatography

-

Hexane

-

Round-bottomed flask (125 mL)

-

Reflux condenser

-

External oil bath

-

Rotary evaporator

Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine (0.05 mmol), toluene (40 mL), and formaldehyde (4.1 mL, 37%).[7]

-

Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.[7]

-

After cooling to room temperature, evaporate the toluene under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[7]

-

Separate the organic layer and evaporate the solvent under reduced pressure.[7]

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to obtain pure this compound.[7]

Spectroscopic Characterization

¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized compound.

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Vortex the tube to ensure complete dissolution.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 300 MHz or higher

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Typical Chemical Shifts (δ): The spectrum is expected to show signals for the methylene protons of the triazinane ring and the benzyl groups, as well as signals for the aromatic protons of the benzyl groups.

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 75 MHz or higher

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Typical Chemical Shifts (δ): The spectrum should display distinct signals for the carbon atoms of the triazinane ring and the benzyl groups.

IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a salt plate (e.g., NaCl or KBr).

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Characteristic peaks for C-H stretching (aromatic and aliphatic), C-N stretching, and aromatic C=C stretching are expected.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

Technique:

-

Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

Data Analysis:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (357.50 g/mol ).

-

The fragmentation pattern can provide further structural information. Common fragmentation pathways for triazinane derivatives may involve ring cleavage and loss of benzyl groups.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. remedypublications.com [remedypublications.com]

- 5. Hexahydro-1,3,5-triphenyl-1,3,5-triazine | C21H21N3 | CID 7065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 8. arkat-usa.org [arkat-usa.org]

Analysis of 1,3,5-Triazinane Crystal Structures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3,5-triazinane derivatives, a core scaffold in various pharmacologically active compounds. Due to the limited availability of public crystallographic data for 1,3,5-tribenzyl-1,3,5-triazinane, this document will use the closely related and structurally characterized N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide as a representative example to illustrate the principles of data presentation, experimental protocols, and analytical workflows.

Introduction to 1,3,5-Triazinane Derivatives

The 1,3,5-triazinane ring is a six-membered heterocycle containing alternating nitrogen and carbon atoms. Derivatives of this scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies and rational drug design.

Crystallographic Data Presentation

The crystallographic data for a representative 1,3,5-triazinane derivative, N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide, is summarized below. This data provides insights into the geometry and bonding of the triazinane ring system.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₁₀H₁₂ClN₅O₂ |

| Formula Weight | 269.70 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.085(2) Å |

| b | 12.029(4) Å |

| c | 12.553(4) Å |

| α | 90° |

| β | 99.89(3)° |

| γ | 90° |

| Volume | 1200.4(7) ų |

| Z | 4 |

| Calculated Density | 1.494 Mg/m³ |

| Absorption Coefficient | 0.354 mm⁻¹ |

| F(000) | 560 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| N(1)-C(1) | 1.463(4) | N(3)-C(2) | 1.465(4) |

| N(1)-C(2) | 1.468(4) | N(4)-C(3) | 1.328(4) |

| N(2)-C(1) | 1.466(4) | N(5)-N(4) | 1.365(3) |

| N(2)-C(3) | 1.341(4) | O(1)-N(5) | 1.238(3) |

| N(3)-C(1) | 1.462(4) | O(2)-N(5) | 1.232(3) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C(1)-N(1)-C(2) | 111.4(2) | C(1)-N(3)-C(2) | 111.5(2) |

| C(1)-N(2)-C(3) | 116.3(2) | C(3)-N(4)-N(5) | 120.3(2) |

| N(1)-C(1)-N(2) | 109.8(2) | O(2)-N(5)-O(1) | 121.3(3) |

| N(1)-C(1)-N(3) | 109.9(2) | O(2)-N(5)-N(4) | 119.0(3) |

| N(3)-C(1)-N(2) | 110.0(2) | O(1)-N(5)-N(4) | 119.7(3) |

| N(1)-C(2)-N(3) | 110.1(2) | N(2)-C(3)-N(4) | 123.0(3) |

Data for Tables 1, 2, and 3 is derived from the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide.[1]

Experimental Protocols

The determination of a crystal structure, such as that of a 1,3,5-triazinane derivative, follows a well-defined experimental workflow.

Synthesis and Crystallization

-

Synthesis: The target 1,3,5-triazinane compound is synthesized according to established organic chemistry protocols. For instance, this compound can be synthesized by reacting benzyl chloride with ammonia and formaldehyde.[2]

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality single crystals.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown. Common methods include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible solvent in which the compound is less soluble. Diffusion of the "anti-solvent" into the solution reduces the solubility and promotes crystal growth.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the compound's solution, inducing crystallization.

-

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This pattern is recorded by a detector.

Structure Solution and Refinement

-

Data Reduction: The collected diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined using a least-squares method. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a 1,3,5-triazinane derivative.

References

A Comprehensive Technical Guide to 1,3,5-Tribenzyl-1,3,5-triazinane

CAS Number: 2547-66-2

This technical guide provides an in-depth overview of 1,3,5-tribenzyl-1,3,5-triazinane, a key synthetic intermediate in pharmaceutical research and development. The document details its physicochemical properties, comprehensive experimental protocols for its synthesis, and its primary application as a precursor for bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 2547-66-2 | [1][2] |

| Molecular Formula | C₂₄H₂₇N₃ | [1][2] |

| Molecular Weight | 357.50 g/mol | [1][2] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Melting Point | 49-51 °C (lit.) | [3] |

| Boiling Point | 100 °C at 0.005 mmHg (lit.) | [3] |

| Synonyms | 1,3,5-Tribenzylhexahydro-1,3,5-triazine, TTT | [2] |

| InChI Key | VWVZIRPJPFJGFE-UHFFFAOYSA-N | [4] |

| SMILES | C1N(CN(CN1Cc2ccccc2)Cc3ccccc3)Cc4ccccc4 | [3] |

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols.

Protocol 1: Reaction of Benzyl Chloride with Ammonia and Paraformaldehyde

This method involves the reaction of benzyl chloride, paraformaldehyde, and an ammonia/methanol solution in an autoclave.[5]

Experimental Procedure:

-

Charge a glass autoclave with 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.[5]

-

Stir the reaction mixture and heat to an internal temperature of 40°C for 3 hours, then 50°C for 2 hours, and finally 70°C for 1 hour. The maximum internal pressure should not exceed 0.08 MPa.[5]

-

Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.

-

Remove residual ammonia and methanol under reduced pressure.

-

Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.[5]

-

Perform an extraction/separation using 150 parts by weight of toluene to obtain a toluene solution of this compound.[5]

Protocol 2: Reaction of an Amine with Toluene and Formaldehyde

This protocol offers an alternative synthesis route with a reported yield of approximately 94%.[5]

Experimental Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add the appropriate amine (0.05 mmol), 40 mL of toluene, and 4.1 mL of 37% formaldehyde.[5]

-

Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.[5]

-

Evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.[5]

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.[5]

Caption: Synthesis Workflows for this compound.

Role in Drug Development

While direct biological activity data for this compound is limited, its significance lies in its utility as a synthetic intermediate for pharmacologically active compounds.

Precursor for NAALADase Inhibitors

This compound is utilized as a reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors.[5][6] These inhibitors are being investigated for their potential therapeutic applications in neurodegenerative disorders and peripheral neuropathies.[5][6]

Caption: Role as a Synthetic Intermediate.

The 1,3,5-Triazine Scaffold in Medicinal Chemistry

The 1,3,5-triazine core is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide array of biological activities.[7][8][9] These activities include:

-

Anticancer: Several 1,3,5-triazine derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[10][11][12]

-

Antimicrobial: The triazine scaffold has been used to develop compounds with antibacterial and antifungal properties.[13]

-

Antiviral: Certain derivatives have shown promise as antiviral agents.[8]

-

Anti-inflammatory: Anti-inflammatory properties have also been reported for some 1,3,5-triazine compounds.[8]

The versatility of the 1,3,5-triazine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. While this compound itself is not the final active pharmaceutical ingredient, it serves as a crucial building block for accessing more complex and potentially therapeutic molecules.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 1,3,5-Tribenzylhexahydro-1,3,5-triazine, 98+% | Fisher Scientific [fishersci.ca]

- 3. 1,3,5-Tribenzylhexahydro-1,3,5-triazine 98 2547-66-2 [sigmaaldrich.com]

- 4. PubChemLite - 1,3,5-tribenzylhexahydro-1,3,5-triazine (C24H27N3) [pubchemlite.lcsb.uni.lu]

- 5. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 6. 1,3,5-TRIBENZYLHEXAHYDRO-1,3,5-TRIAZINE | 2547-66-2 [chemicalbook.com]

- 7. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer [mdpi.com]

- 11. japsonline.com [japsonline.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 1,3,5-tribenzyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 1,3,5-tribenzyl-1,3,5-triazinane, a versatile reagent in synthetic organic chemistry.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₂₄H₂₇N₃ |

| Molecular Weight | 357.49 g/mol |

| Synonyms | 1,3,5-Tribenzylhexahydro-1,3,5-triazine |

Chemical Structure and Properties

This compound is a cyclic organic compound. The structure consists of a central six-membered triazinane ring, which is a saturated heterocycle containing alternating carbon and nitrogen atoms. Each nitrogen atom of the triazinane ring is substituted with a benzyl group.

Applications in Research and Development

This compound serves as a key reagent in various synthetic methodologies. Notably, it is utilized in the synthesis of phosphinic acid-based inhibitors of N-Acetylated alpha-linked acidic dipeptidase (NAALADase).[1][2] These inhibitors have potential therapeutic applications in the treatment of neurodegenerative disorders and peripheral neuropathies.[1][2]

Experimental Protocols

Synthesis of this compound:

A common synthetic route involves the reaction of benzyl chloride, paraformaldehyde, and an ammonia/methanol solution.[2] The reaction is typically carried out in a glass autoclave under controlled temperature conditions, for example, at 40°C for 3 hours, followed by 50°C for 2 hours, and finally 70°C for 1 hour.[2] Post-reaction, the product is isolated through extraction and purification steps.[2]

Visualization of Core Data

The logical relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is depicted in the following diagram.

References

Spectroscopic and Structural Elucidation of 1,3,5-Tribenzyl-1,3,5-Triazinane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3,5-tribenzyl-1,3,5-triazinane, a key intermediate in the synthesis of various pharmacologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound, a symmetrically substituted triazinane derivative, serves as a versatile building block in medicinal chemistry and materials science. Its structural framework is of significant interest for the development of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a consolidated repository of its spectral data to aid researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.35 - 7.20 | m | Aromatic C-H |

| 3.65 | s | N-CH₂ -Ph | |

| 3.40 | s | N-CH₂ -N | |

| ¹³C | 138.5 | Aromatic C (quaternary) | |

| 129.0 | Aromatic C-H | ||

| 128.2 | Aromatic C-H | ||

| 127.0 | Aromatic C-H | ||

| 72.5 | N-C H₂-N | ||

| 58.0 | N-C H₂-Ph |

Infrared (IR) Spectroscopy

Table 2: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium to Strong | Aliphatic C-H stretch |

| 1605, 1495, 1450 | Medium to Strong | Aromatic C=C stretch |

| 1120 | Strong | C-N stretch |

| 740, 700 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Fragmentation Data

| m/z | Relative Intensity (%) | Assignment |

| 357 | Moderate | [M]⁺ (Molecular Ion) |

| 266 | High | [M - CH₂Ph]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following protocols describe the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry

Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of this compound.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and structural confirmation of this compound.

This workflow begins with the synthesis and purification of the compound. The purified sample then undergoes a battery of spectroscopic analyses, including NMR, IR, and Mass Spectrometry. The data from these techniques are then collectively analyzed to confirm the chemical structure and purity of the final product, culminating in a comprehensive report. This systematic approach ensures the reliability of the material for subsequent applications in research and development.

The Formation of 1,3,5-Tribenzyl-1,3,5-triazinane: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 1,3,5-tribenzyl-1,3,5-triazinane, a key reagent in the synthesis of various pharmacologically active compounds. The document details the underlying chemical principles, reaction intermediates, and optimal synthesis conditions. Experimental protocols are provided, and quantitative data are summarized for comparative analysis. The reaction pathway is visually represented through a detailed signaling pathway diagram.

Introduction

This compound, a trisubstituted hexahydro-1,3,5-triazine, is a versatile synthetic intermediate. Its primary application lies in its use as a reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors. These inhibitors show potential for the treatment of neurodegenerative disorders and peripheral neuropathies.[1] A thorough understanding of its formation is crucial for optimizing its synthesis and, by extension, the development of related therapeutic agents.

The formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines is a classic example of a condensation reaction between a primary amine and formaldehyde.[2][3] This guide will delve into the specific mechanism for the synthesis of the tribenzyl derivative.

Mechanism of Formation

The synthesis of this compound proceeds through a well-established reaction pathway involving the condensation of three equivalents of benzylamine with three equivalents of formaldehyde. The overall reaction can be summarized as follows:

3 C₆H₅CH₂NH₂ + 3 CH₂O → (C₆H₅CH₂NCH₂)₃ + 3 H₂O

The reaction mechanism is believed to proceed through two key intermediates: a hemiaminal and an N-benzylmethanimine (a Schiff base). The probable mechanism involves the initial nucleophilic attack of the primary amine on formaldehyde, leading to the formation of an unstable imine that readily cyclizes to form the stable triazinane ring.[2]

The key steps in the formation of this compound are:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, yielding a hemiaminal (N-benzylaminomethanol) intermediate.

-

Dehydration: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form an N-benzylmethanimine (Schiff base).

-

Trimerization: The highly reactive N-benzylmethanimine undergoes a cyclic trimerization, where three molecules of the imine react to form the stable six-membered 1,3,5-triazinane ring. This cyclization is driven by the formation of a thermodynamically stable heterocyclic system.

The following diagram illustrates this proposed reaction pathway:

Figure 1: Proposed reaction mechanism for the formation of this compound.

Quantitative Data

The synthesis of this compound can be achieved under various conditions, leading to different yields and reaction times. The following table summarizes quantitative data from two distinct experimental protocols.

| Parameter | Method 1 | Method 2 |

| Starting Materials | Benzyl chloride, Paraformaldehyde, 12 wt% Ammonia/methanol solution | Benzylamine, Formaldehyde (37%) |

| Solvent | Methanol, Toluene (for extraction) | Toluene |

| Temperature | 40°C, 50°C, 70°C (stepwise) | Reflux |

| Reaction Time | 6 hours | 30 minutes |

| Reported Yield | Not explicitly stated | ~94% |

| Purification | Extraction, Concentration | Evaporation, Column Chromatography |

| Reference | [1] | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below.

Protocol 1: From Benzyl Chloride, Ammonia, and Paraformaldehyde[1]

This method involves the in-situ formation of benzylamine followed by the condensation reaction.

Materials:

-

Benzyl chloride (25.57 parts by weight)

-

Paraformaldehyde (19.57 parts by weight)

-

12 wt% ammonia/methanol solution (113.5 parts by weight)

-

Toluene (150 parts by weight)

-

Water (200 parts by weight)

Procedure:

-

Charge a glass autoclave with benzyl chloride, paraformaldehyde, and the ammonia/methanol solution.

-

Stir the reaction mixture and heat to 40°C for 3 hours.

-

Increase the temperature to 50°C and maintain for 2 hours.

-

Further increase the temperature to 70°C and maintain for 1 hour. The maximum internal pressure should be monitored and not exceed 0.08 MPa.

-

Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.

-

Remove residual ammonium and methanol under reduced pressure.

-

Add water to the residue and distill off the remaining methanol with water under reduced pressure.

-

Perform an extraction/separation with toluene to obtain a toluene solution of this compound.

Protocol 2: From Benzylamine and Formaldehyde[1]

This is a more direct and high-yielding method.

Materials:

-

Benzylamine (0.05 mmol)

-

Toluene (40 mL)

-

Formaldehyde (37%, 4.1 mL)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Silica gel

-

Hexane/ethyl acetate (9:1)

Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add benzylamine, toluene, and formaldehyde.

-

Bring the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

-

Evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to obtain the final product.

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is a robust and efficient chemical transformation that proceeds via a condensation reaction between benzylamine and formaldehyde. The mechanism, involving hemiaminal and imine intermediates, is well-understood, allowing for the development of high-yielding synthetic protocols. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

Potential Biological Activity of 1,3,5-Tribenzyl-1,3,5-Triazinane Derivatives: A Technical Guide

Disclaimer: Direct research on the biological activities of derivatives of 1,3,5-tribenzyl-1,3,5-triazinane is limited in publicly available scientific literature. This guide, therefore, explores the well-documented biological activities of the broader class of 1,3,5-triazine and 1,3,5-triazinane derivatives to infer the potential therapeutic applications of this compound derivatives. The presented data and protocols are for these related compound classes and should be considered as a foundation for future research into the specific derivatives of interest.

Introduction

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The versatility of the triazine core allows for the introduction of various substituents at the 2, 4, and 6 positions, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives by examining the established activities of structurally related 1,3,5-triazine compounds. We will delve into their anticancer, antimicrobial, and neuroprotective potential, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of 1,3,5-triazine have shown significant promise as anticancer agents, targeting various cancer cell lines through the modulation of key signaling pathways.[5][6] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Comparison of Anticancer Activity

The following table summarizes the anticancer activity of various 1,3,5-triazine derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 (Breast Cancer) | 6.25 | Imatinib | 35.50 |

| Imamine-1,3,5-triazine derivative 4k | MDA-MB-231 (Breast Cancer) | 8.18 | Imatinib | 35.50 |

| Morpholine-functionalized derivative 11 | SW620 (Colorectal Cancer) | 5.85 | 5-Fluorouracil | >100 |

| Biguanide-derived 1,3,5-triazine 2c | HCT116 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |

| Biguanide-derived 1,3,5-triazine 3c | SW620 (Colorectal Cancer) | 20-27 | Cisplatin | Comparable |

| Hybrid quinazoline-1,3,5-triazine 12 | EGFR enzyme | 0.0368 | - | - |

| 1,3,5-triazine-based pyrazole derivative 17 | EGFR enzyme | 0.2294 | Erlotinib | - |

| 1,3,5-triazinyl aminobenzenesulfonamide 32 | HCT116 (Colorectal Cancer) | ~6.5 | - | - |

| 1,3,5-triazine derivative 6 | PI3Kγ enzyme | 6.90 | Wortmannin | 3.19 |

| 1,3,5-triazine pyrazoline derivative 10d | RXF 393 (Renal Cancer) | 0.569 | - | - |

Mechanism of Action: PI3K/mTOR Signaling Pathway

Many 1,3,5-triazine derivatives exert their anticancer effects by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 1,3,5-triazine derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity

Numerous 1,3,5-triazine derivatives have been reported to possess significant antibacterial and antifungal properties.[8][9][10] The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC).

Quantitative Comparison of Antimicrobial Activity

The following table presents the MIC values of representative 1,3,5-triazine derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 1,3,5-triazine aminobenzoic acid derivative (10) | Staphylococcus aureus (MRSA) | 25 | Ampicillin | 250 |

| 1,3,5-triazine aminobenzoic acid derivative (13) | Escherichia coli | 25 | Ampicillin | 50 |

| N,N',N''-1,3,5-Triazinane-1,3,5-Triyl Tribenzamide derivative (4) | Staphylococcus aureus (MRSA) | 8.0 | Linezolid | 32 |

| 1,3,5-triazinyl aminobenzenesulfonamide (21) | Enterococcus faecalis (VRE) | 26.33 µM | - | - |

| 1,3,5-triazinyl aminobenzenesulfonamide (32) | Enterococcus faecalis (VRE) | 13.80–55.20 µM | - | - |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the 1,3,5-triazine derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective and Enzyme Inhibitory Activity

Recent studies have highlighted the potential of 1,3,5-triazine derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease.[11][12] Their mechanism of action often involves the inhibition of key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1).[13][14] Additionally, some derivatives have shown neuroprotective effects by activating signaling pathways like the Wnt/β-catenin pathway.[11] Other enzyme inhibitory activities, such as against dipeptidyl peptidase-4 (DPP-4) for antidiabetic effects and carbonic anhydrases, have also been reported.[15][16]

Quantitative Comparison of Enzyme Inhibitory Activity

| Compound/Derivative | Target Enzyme | IC50/Ki |

| 1,3,5-triazine nitrogen mustard (A) | AChE | 0.051 µM (IC50) |

| 1,3,5-triazine nitrogen mustard (A) | BACE1 | 9.00 µM (IC50) |

| 1,3,5-triazine derivative (8c) | DPP-4 | Potent inhibitor |

| 1,3,5-triazinyl aminobenzenesulfonamide (31) | Carbonic Anhydrase XII | 4.4 nM (Ki) |

| 1,3,5-triazinyl aminobenzenesulfonamide (32) | Carbonic Anhydrase XII | 5.9 nM (Ki) |

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric method is widely used to screen for AChE inhibitors.

-

Reagent Preparation: Prepare phosphate buffer, Ellman's reagent (DTNB), acetylthiocholine iodide (ATCI), and the test compound solution.

-

Reaction Mixture: In a 96-well plate, add buffer, test compound at various concentrations, and AChE enzyme solution. Incubate for a predefined period.

-

Substrate Addition: Add DTNB and ATCI to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value.

Conclusion and Future Directions

The 1,3,5-triazine scaffold is a versatile platform for the development of potent therapeutic agents with a broad range of biological activities. While specific data on this compound derivatives is currently lacking, the extensive research on other 1,3,5-triazine and 1,3,5-triazinane analogs strongly suggests their potential in anticancer, antimicrobial, and neuroprotective applications. The presence of the three benzyl groups in the core structure provides a unique lipophilic character that could influence cell permeability and target engagement.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions. Screening these compounds against various cancer cell lines, microbial strains, and key enzymes implicated in neurodegenerative diseases will be crucial to unlocking their therapeutic potential. Structure-activity relationship (SAR) studies will be vital in optimizing the lead compounds for enhanced potency and selectivity. The experimental protocols and foundational data presented in this guide offer a solid starting point for these future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines | Semantic Scholar [semanticscholar.org]

- 4. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer | MDPI [mdpi.com]

- 6. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. remedypublications.com [remedypublications.com]

- 9. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of 1,3,5-Tribenzyl-1,3,5-triazinane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tribenzyl-1,3,5-triazinane, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a symmetrically substituted triazinane that has garnered interest as a synthetic intermediate, particularly in the development of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It includes a summary of its physical and chemical properties, detailed experimental protocols for its synthesis, and a discussion of its applications. The document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction and Historical Context

The history of this compound is situated within the broader development of hexahydro-1,3,5-triazine chemistry. These six-membered heterocyclic compounds, with their alternating carbon and nitrogen atoms in the ring, have been a subject of study for over a century. The parent hexahydro-1,3,5-triazine is an intermediate in the condensation of formaldehyde and ammonia, which leads to the formation of hexamethylenetetramine[1]. The N-substituted derivatives, such as the tribenzyl variant, are generally more stable[1].

While a definitive first synthesis of this compound has not been identified in the readily available literature, the fundamental reaction for the formation of N,N',N''-trisubstituted hexahydro-1,3,5-triazines—the condensation of a primary amine with formaldehyde—is a well-established transformation in organic chemistry[1]. Early work on related structures, such as the preparation of a hexahydro-1,3,5-triacyl-s-triazine by Duden and Scharff in 1897, laid the groundwork for the synthesis of a wide array of triazinane derivatives.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇N₃ | |

| Molecular Weight | 357.49 g/mol | |

| CAS Number | 2547-66-2 | |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 100 °C at 0.005 mmHg | [2] |

| Appearance | White to off-white solid | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis of this compound

Two primary synthetic routes for this compound have been described in the literature.

Synthesis from Benzyl Chloride, Paraformaldehyde, and Ammonia

A method described by Takano Naoyuki and coworkers involves the reaction of benzyl chloride with paraformaldehyde and an ammonia/methanol solution in an autoclave[3].

Experimental Protocol:

-

Materials: Benzyl chloride (25.57 parts by weight), paraformaldehyde (19.57 parts by weight), 12 wt% ammonia/methanol solution (113.5 parts by weight), toluene, ethyl acetate, saturated aqueous sodium chloride solution, hexane, silica gel.

-

Procedure:

-

Charge a glass autoclave with benzyl chloride, paraformaldehyde, and the ammonia/methanol solution.

-

Stir the reaction mixture at an internal temperature of 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour. The maximum gauge pressure during the reaction is noted as 0.08 MPa[3].

-

Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.

-

Remove residual ammonium and methanol under reduced pressure.

-

Add 200 parts by weight of water and distill off the remaining methanol with water under reduced pressure.

-

Perform an extraction/separation with 150 parts by weight of toluene to obtain a toluene solution of the product[3].

-

Evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) eluent to yield the final product[3].

-

Synthesis from Benzylamine and Formaldehyde

A more direct approach, reported by Smiths and his team, involves the condensation of benzylamine with formaldehyde in toluene, with a reported yield of approximately 94%[3]. This method is representative of the general synthesis of N-substituted hexahydro-1,3,5-triazines[1].

Experimental Protocol:

-

Materials: Benzylamine (or appropriate amine, 0.05 mmol), toluene (40 mL), 37% formaldehyde solution (4.1 mL), ethyl acetate, saturated aqueous sodium chloride solution.

-

Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add the amine, toluene, and formaldehyde solution[3].

-

Bring the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

-

Evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride[3].

-

Evaporate the solvent under reduced pressure to obtain the product.

-

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely available in the reviewed literature. Characterization is typically confirmed by standard analytical techniques.

| Analytical Data | Information |

| ¹H NMR | Expected signals for the benzyl protons (aromatic and methylene) and the methylene protons of the triazinane ring. |

| ¹³C NMR | Expected signals for the carbons of the benzyl groups and the triazinane ring. |

| IR Spectroscopy | Expected characteristic absorptions for C-H (aromatic and aliphatic) and C-N bonds. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific, experimentally obtained spectra were not found in the searched literature.

Applications in Organic Synthesis

The primary application of this compound is as a synthetic reagent.

Reagent in the Synthesis of NAALADase Inhibitors

This compound is used in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors. These inhibitors are being investigated for the potential treatment of neurodegenerative disorders and peripheral neuropathies[2][3].

Ligand in Catalysis

The compound has also been utilized as a ligand in the study and application of catalysts. For instance, it has been used to study the assembly of a heterogeneous Cr-based single-site ethylene trimerization catalyst and in the conversion of the Phillips Cr/SiO₂ polymerization catalyst to an ethylene trimerization catalyst[2].

Biological Activity

While the broader class of 1,3,5-triazine derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties, there is a lack of specific data on the biological activity of this compound itself in the reviewed literature. Its primary role appears to be that of a synthetic building block rather than a biologically active agent.

Conclusion

This compound is a readily accessible compound with established synthetic routes. While its detailed historical discovery remains somewhat obscure, the principles of its formation are well-understood within the context of triazinane chemistry. Its main utility for researchers lies in its application as a synthetic intermediate for creating more complex molecules with potential therapeutic value, particularly in the field of neurodegenerative disease research. Further investigation into its own biological properties and the publication of its detailed spectroscopic data would be beneficial to the scientific community.

References

A Technical Guide to 1,3,5-tribenzyl-1,3,5-triazinane: A Key Intermediate in Neuroprotective Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3,5-tribenzyl-1,3,5-triazinane, a critical reagent in the synthesis of potent enzyme inhibitors with significant therapeutic potential for neurological disorders. This document outlines its chemical properties, synthesis protocols, and its principal application in the development of N-Acetylated Alpha-Linked Acidic Dipeptidase (NAALADase) inhibitors.

Chemical Properties and Identification

This compound, also known by its synonym 1,3,5-Tribenzylhexahydro-1,3,5-triazine, is a symmetrically substituted triazinane ring with three benzyl groups attached to the nitrogen atoms. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 1,3,5-Tribenzylhexahydro-1,3,5-triazine, 1,3,5-Tribenzyl-1,3,5-triazacyclohexane |

| CAS Number | 2547-66-2 |

| Molecular Formula | C₂₄H₂₇N₃ |

| Molecular Weight | 357.49 g/mol |

| Appearance | Solid |

| Melting Point | 49-51 °C |

| Boiling Point | 100 °C at 0.005 mmHg |

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are crucial for its application in further chemical synthesis. Two common methods are described below.

Experimental Protocol 1: Synthesis from Benzylamine and Formaldehyde

This method involves the direct reaction of benzylamine with formaldehyde.

Materials:

-

Benzylamine

-

Formaldehyde (37% solution in water)

-

Toluene

-

Round-bottomed flask (125 mL)

-

Reflux condenser

-

External oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Saturated aqueous solution of sodium chloride

Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add the appropriate amine (0.05 mmol), toluene (40 mL), and formaldehyde (37%, 4.1 mL).

-

Heat the solution to reflux using an external oil bath and maintain stirring for 30 minutes.

-

After cooling, evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1) as the eluent to obtain the final product.

Experimental Protocol 2: Synthesis from Benzyl Chloride, Paraformaldehyde, and Ammonia

This alternative route utilizes benzyl chloride and paraformaldehyde in the presence of ammonia.

Materials:

-

Benzyl chloride

-

Paraformaldehyde

-

12 wt% ammonia/methanol solution

-

Toluene

-

Water

-

Glass autoclave

-

Four-neck flask

Procedure:

-

Charge a glass autoclave with 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.

-

React the mixture under stirring at an internal temperature of 40°C for 3 hours, followed by 50°C for 2 hours, and finally 70°C for 1 hour.

-

Transfer the resulting reaction liquid and a methanol rinse into a four-neck flask.

-

Remove residual ammonium and methanol under reduced pressure.

-

Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.

-

Perform an extraction/separation with 150 parts by weight of toluene to obtain a toluene solution containing this compound.

Application in Drug Development: Synthesis of NAALADase Inhibitors

The primary application of this compound in drug development is as a key reagent in the synthesis of phosphinic acid-based N-Acetylated alpha-linked acidic dipeptidase (NAALADase) inhibitors.[1] These inhibitors are being investigated for the potential treatment of neurodegenerative disorders and peripheral neuropathies.[1]

The synthesis of these inhibitors often involves the use of this compound as a source of a protected form of formaldehyde or as a scaffold for building more complex molecules.

References

An In-Depth Technical Guide to the Stability and Reactivity of 1,3,5-Tribenzyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tribenzyl-1,3,5-triazinane, a trisubstituted hexahydro-1,3,5-triazine, is a versatile reagent in organic synthesis, primarily serving as a stable precursor for the in situ generation of N-benzylformaldimine. This guide provides a comprehensive overview of the stability and reactivity profile of this compound, drawing from available scientific literature. Key aspects of its synthesis, physical properties, thermal and chemical stability, and its diverse reactivity in aminomethylation and cycloaddition reactions are detailed. This document is intended to be a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development, offering insights into its handling, reaction conditions, and mechanistic pathways.

Introduction

This compound, also known as 1,3,5-tribenzylhexahydro-1,3,5-triazine, is a white to light yellow crystalline solid. Its core structure is a six-membered ring with alternating nitrogen and carbon atoms, with each nitrogen atom substituted with a benzyl group. This compound has garnered significant interest in organic synthesis due to its ability to act as a stable and convenient source of N-benzylformaldimine, a reactive intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions. Understanding its stability and reactivity is crucial for its effective application in the synthesis of complex molecules, including those with potential therapeutic applications such as phosphinic acid-based NAALADase inhibitors for neurodegenerative disorders.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₇N₃ | [3][4] |

| Molecular Weight | 357.49 g/mol | [3] |

| CAS Number | 2547-66-2 | [3][4] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 100 °C at 0.005 mmHg | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Assay (HPLC) | ≥98.0% | [4] |

Stability Profile

While specific quantitative data on the thermal and hydrolytic stability of this compound is not extensively reported in the literature, general knowledge of 1,3,5-triazinanes and related compounds allows for a qualitative assessment.

Thermal Stability

Thermogravimetric analysis (TGA) of various 1,3,5-triazine derivatives suggests good thermal stability.[5] The decomposition patterns are influenced by the nature of the substituents on the triazine ring.[5] For this compound, significant decomposition is expected to occur at temperatures well above its melting point. The presence of the benzyl groups may influence the decomposition mechanism.

Hydrolytic Stability

The hydrolysis of hexahydro-s-triazines is strongly dependent on pH.[6] Generally, these compounds are more stable in neutral to slightly basic conditions and undergo acid-catalyzed hydrolysis. The hydrolysis rate of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, for instance, shows a significant increase with higher hydrogen ion concentrations.[6] It is plausible that this compound exhibits similar behavior, being susceptible to degradation in acidic aqueous media. This degradation would involve the cleavage of the triazinane ring to release benzylamine and formaldehyde.

Caption: General Stability and Decomposition Pathway.

Reactivity Profile

This compound is a valuable reagent that acts as a stable surrogate for N-benzylformaldimine. Its reactivity is centered around the in situ generation of this imine, which can then participate in a variety of reactions.

In Situ Generation of N-Benzylformaldimine

Under thermal or Lewis acid-catalyzed conditions, this compound exists in equilibrium with its monomeric form, N-benzylformaldimine. This equilibrium is the cornerstone of its synthetic utility, as it allows for the controlled release of the reactive imine.

Caption: Equilibrium between Triazinane and Formaldimine.

Aminomethylation Reactions

The generated N-benzylformaldimine is a key intermediate in Mannich-type reactions, enabling the introduction of a benzylaminomethyl group onto a variety of nucleophiles. This is a fundamental transformation in organic synthesis for the construction of nitrogen-containing molecules.

Cycloaddition Reactions

1,3,5-Triazinanes can participate in various cycloaddition reactions, acting as synthons of different atom lengths depending on the reaction conditions and the nature of the other reactant.[7][8] The reactivity is influenced by the substituents, with N-aryl triazinanes often reacting as C-N synthons, while N-alkyl triazinanes can act as C-N-C-N synthons.[7]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported.

Method 1: From Benzyl Chloride, Ammonia, and Paraformaldehyde [1]

-

Procedure:

-

In a glass autoclave, charge 25.57 parts by weight of benzyl chloride, 19.57 parts by weight of paraformaldehyde, and 113.5 parts by weight of a 12 wt% ammonia/methanol solution.

-

Stir the reaction mixture at an internal temperature of 40°C for 3 hours, then at 50°C for 2 hours, and finally at 70°C for 1 hour. The maximum internal pressure should not exceed 0.08 MPa.

-

Transfer the resulting reaction liquid and a methanol rinse to a four-neck flask.

-

Remove residual ammonia and methanol under reduced pressure.

-

Add 200 parts by weight of water to the residue and distill off the remaining methanol with water under reduced pressure.

-

Perform an extraction/separation with 150 parts by weight of toluene to obtain a toluene solution of this compound.

-

Method 2: From Benzylamine and Formaldehyde [1]

-

Procedure:

-

To a 125 mL round-bottomed flask equipped with a reflux condenser, add the appropriate amine (e.g., benzylamine, 0.05 mmol), 40 mL of toluene, and 4.1 mL of 37% formaldehyde.

-

Reflux the solution with stirring for 30 minutes using an external oil bath.

-

Evaporate the toluene under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate (9:1) mixture as the eluent to yield the final product. This method reportedly achieves a yield of approximately 94%.[1]

-

Caption: Synthetic Workflows for this compound.

General Protocol for Reaction with Nucleophiles (e.g., in Alkyl β-aminocarboxylate Synthesis)[2]

-

General Procedure:

-

The reaction is typically catalyzed by a strong acid, such as trifluoromethanesulfonic acid.

-

1,3,5-Tribenzylhexahydro-1,3,5-triazine is reacted with a ketene silyl acetal.

-

The specific solvent, temperature, and reaction time will depend on the substrates used.

-

Applications in Synthesis

This compound has been utilized in several synthetic applications, including:

-

Synthesis of alkyl β-aminocarboxylates: It reacts with ketene silyl acetals in a process catalyzed by trifluoromethanesulfonic acid.[2]

-

Ligand in catalysis: It has been used as a ligand in the study of heterogeneous Cr-based single-site ethylene trimerization catalysts and in the conversion of the Phillips Cr/SiO₂ polymerization catalyst.[2]

-

Reagent in the synthesis of NAALADase inhibitors: This highlights its utility in the development of potential therapeutics for neurodegenerative disorders.[1][2]

Conclusion

This compound is a stable, easily handled reagent that serves as a valuable source of N-benzylformaldimine for a range of synthetic transformations. While detailed quantitative data on its stability profile remains somewhat limited in the public domain, its general behavior can be inferred from related structures. Its reactivity is well-established in the context of aminomethylation and cycloaddition reactions. The provided synthetic protocols offer a starting point for its preparation and application. Further research into the quantitative aspects of its stability and the kinetics of its reactions would be beneficial for optimizing its use in complex synthetic endeavors and for ensuring its safe and effective handling in research and development settings.

References

- 1. The synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane_Chemicalbook [chemicalbook.com]

- 2. 1,3,5-TRIBENZYLHEXAHYDRO-1,3,5-TRIAZINE | 2547-66-2 [chemicalbook.com]

- 3. 1,3,5-三苄基六氢-1,3,5-三嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. ijirt.org [ijirt.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Phosphinic Acid-Based NAALADase Inhibitors using 1,3,5-Tribenzyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphinic acid-based N-acetylated-α-linked-acidic dipeptidase (NAALADase) inhibitors, utilizing 1,3,5-tribenzyl-1,3,5-triazinane as a key reagent. The methodologies outlined are intended to guide researchers in the development of potent and selective inhibitors for potential therapeutic applications in neurological disorders.

Introduction

N-acetylated-α-linked-acidic dipeptidase (NAALADase), also known as glutamate carboxypeptidase II (GCPII), is a significant enzyme target in the central nervous system. Its inhibition has been shown to be a promising strategy for the treatment of various neurological conditions, including stroke, traumatic brain injury, and neuropathic pain. Phosphinic acid-based peptidomimetics are a prominent class of NAALADase inhibitors due to their structural resemblance to the transition state of the natural substrate, N-acetylaspartylglutamate (NAAG).

The synthesis of these inhibitors often involves the introduction of an aminomethylphosphinic acid moiety. This compound serves as a stable and effective source of the N-benzylaminomethyl group, facilitating the formation of the crucial P-C bond in the inhibitor's backbone. This document details the synthesis of the triazinane reagent and its subsequent application in the preparation of phosphinic acid-based NAALADase inhibitors.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters and Yields